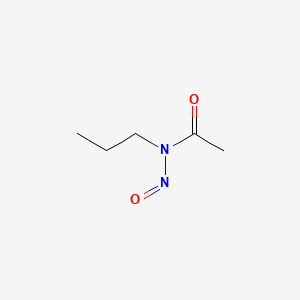![molecular formula C13H23NSi B13785935 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI): is a chemical compound with the molecular formula C12H21NSi . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is characterized by the presence of a pyridine ring substituted at the 2-position with a 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl group. The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI) typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the silyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Pyridine derivatives with substituted functional groups replacing the silyl group.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of silyl groups.
- Acts as a precursor for the synthesis of other pyridine derivatives.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI) depends on the specific reactions it undergoes. In general, the silyl group can act as a protecting group, preventing unwanted reactions at the pyridine nitrogen. The compound can also participate in various chemical reactions, where the silyl group can be selectively removed or replaced under specific conditions.
Comparaison Avec Des Composés Similaires
PYRIDINE, 4-(1,1-DIMETHYLETHYL)-: Another pyridine derivative with a tert-butyl group at the 4-position.
PYRIDINE, 2-(TRIMETHYLSILYL)-: A pyridine derivative with a trimethylsilyl group at the 2-position.
Uniqueness:
- The presence of the 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl group at the 2-position of the pyridine ring makes this compound unique. This specific substitution pattern can influence the compound’s reactivity and interactions in chemical reactions.
Propriétés
Formule moléculaire |
C13H23NSi |
|---|---|
Poids moléculaire |
221.41 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-11(12-9-7-8-10-14-12)15(5,6)13(2,3)4/h7-11H,1-6H3 |
Clé InChI |
OIDZXNLDQDVFGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


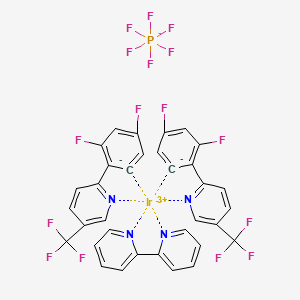
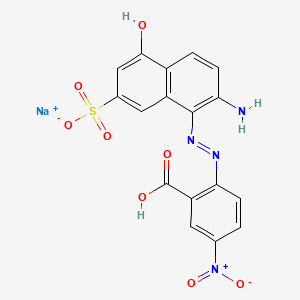

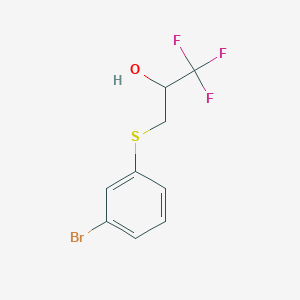
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

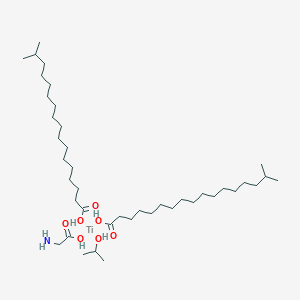
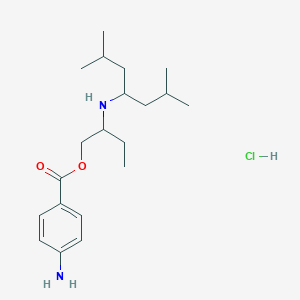
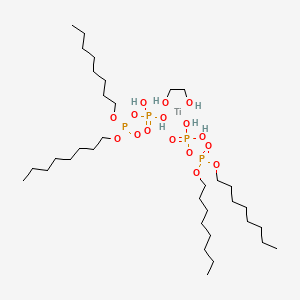
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
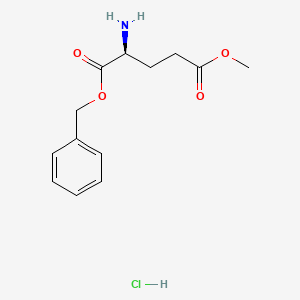
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
